molecular formula C14H28O2 B13877046 (Z)-1,1-diethoxydec-4-ene

(Z)-1,1-diethoxydec-4-ene

Cat. No.: B13877046
M. Wt: 228.37 g/mol
InChI Key: PJGNMGFVWOAXQU-UHFFFAOYSA-N
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Description

(Z)-1,1-diethoxydec-4-ene is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration and two ethoxy groups attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,1-diethoxydec-4-ene typically involves the use of alkenes and alcohols under specific reaction conditions. One common method is the acid-catalyzed addition of ethanol to a dec-4-ene precursor. The reaction is carried out under reflux conditions with a strong acid catalyst such as sulfuric acid to facilitate the formation of the diethoxy compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,1-diethoxydec-4-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(Z)-1,1-diethoxydec-4-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-1,1-diethoxydec-4-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ethoxy groups and double bond play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,1-diethoxydec-4-ene: The E-isomer of the compound, which has different spatial arrangement and reactivity.

    1,1-diethoxydecane: A saturated analogue without the double bond.

    1,1-dimethoxydec-4-ene: A similar compound with methoxy groups instead of ethoxy groups.

Uniqueness

(Z)-1,1-diethoxydec-4-ene is unique due to its Z-configuration, which imparts specific stereochemical properties and reactivity. This configuration can influence the compound’s interaction with other molecules and its overall chemical behavior.

Properties

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

1,1-diethoxydec-4-ene

InChI

InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h10-11,14H,4-9,12-13H2,1-3H3

InChI Key

PJGNMGFVWOAXQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCC(OCC)OCC

Origin of Product

United States

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